2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group, an oxolan-2-yl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with oxirane in the presence of a base to form the corresponding oxirane derivative. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 2-(4-hydroxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
Reduction: 2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]ethylamine
Substitution: 2-(4-halophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
Scientific Research Applications
2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor function: Altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
- 2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]ethylamine
- 2-(4-halophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
Uniqueness
2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy group provides stability, while the oxolan-2-yl group enhances its solubility and reactivity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(14-4-3-9-19-14)16-15(17)10-12-5-7-13(18-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZVKKXGNVMJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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